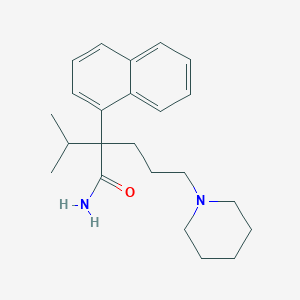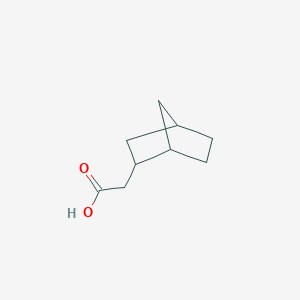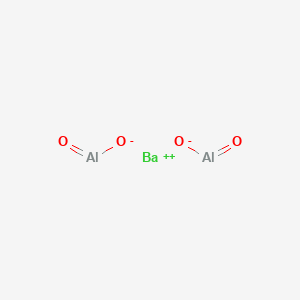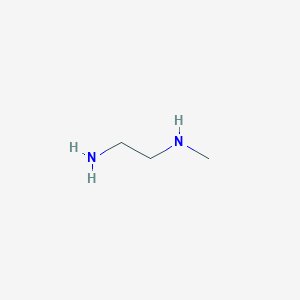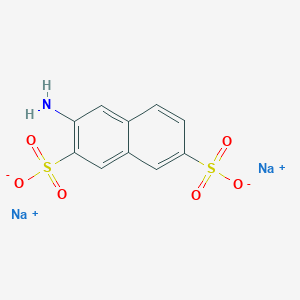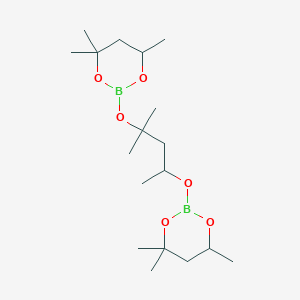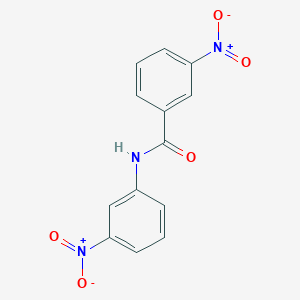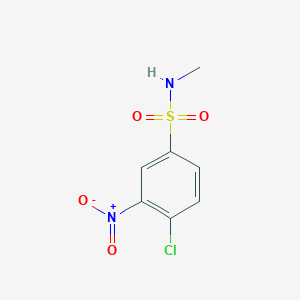
4-氯-N-甲基-3-硝基苯磺酰胺
描述
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions and methods. One approach involves the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which has been achieved through a methodical process and structurally determined by X-ray crystallography (Al-Hourani et al., 2016). Additionally, polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have served as key intermediates in chemical transformations, showcasing the compound's versatility in synthesis processes (Fülöpová & Soural, 2015).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including 4-chloro-N-methyl-3-nitro-benzenesulfonamide, exhibits characteristic features such as the orientation of N-phenyl rings and the formation of dimers via hydrogen bonds. These structural attributes have been elucidated through crystallographic studies, highlighting the compound's unique molecular architecture (Główka et al., 1995).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, with one study detailing the ozone-mediated nitration of chloro- and bromo-benzenes, leading to nitro derivatives. This process illustrates the compound's reactivity and the influence of substituents on reaction outcomes (Suzuki & Mori, 1994). Furthermore, the photooxidation of 4-chloroaniline and related compounds to nitroso- and nitro-products underlines the compound's photoreactive properties and the potential for diverse chemical transformations (Miller & Crosby, 1983).
Physical Properties Analysis
The synthesis and crystal structure analysis of benzenesulfonamide derivatives provide insight into their physical properties. For instance, the determination of crystal structures via X-ray diffraction reveals the compound's solid-state characteristics and the intermolecular forces that govern its assembly (Rublova et al., 2017). This analysis aids in understanding the compound's stability, solubility, and other physical properties.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, such as reactivity, stability, and interaction with other molecules, are critical for their potential applications. Studies on the synthesis, molecular structure, and kinetic investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provide valuable information on the compound's chemical behavior and its interactions in various environments (Rublova et al., 2017).
科学研究应用
-
Anticancer Activity
- Field : Medical Science, specifically Oncology .
- Application : The compound is used in the synthesis of derivatives that have shown promising anticancer activity .
- Method : The compound is reacted with appropriate mercaptoheterocycles to synthesize novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives . These derivatives are then evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines .
- Results : The most promising compounds showed a high cytotoxic effect in HeLa cancer cells (IC50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC50: 18–20 μM) . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
-
Antimicrobial Agents
- Field : Medical Science, specifically Microbiology .
- Application : The compound is used in the synthesis of derivatives that act as antimicrobial agents via carbonic anhydrase IX inhibition .
- Method : The compound is used to synthesize new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . These derivatives are then evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
- Results : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC50 10.93–25.06 nM and against CA II with IC50 1.55–3.92 μM .
-
Anti-Yeast Evaluation
- Field : Medical Science, specifically Microbiology .
- Application : The compound is used in the synthesis of derivatives for anti-yeast evaluation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antibacterial Activity
- Field : Medical Science, specifically Microbiology .
- Application : The compound is used in the synthesis of derivatives that act as antibacterial agents .
- Method : The compound is used to synthesize new N-(thiazol-2-yl)benzenesulfonamides that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
-
Anticancer Activity
- Field : Medical Science, specifically Oncology .
- Application : The compound is used in the synthesis of derivatives that have shown promising anticancer activity .
- Method : The compound is reacted with appropriate mercaptoheterocycles to synthesize novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives . These derivatives are then evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines .
- Results : The most promising compounds showed a high cytotoxic effect in HeLa cancer cells (IC50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC50: 18–20 μM) . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
-
Antiprotozoal Activity
- Field : Medical Science, specifically Parasitology .
- Application : The compound is used in the synthesis of derivatives for antiprotozoal evaluation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antibacterial Activity
- Field : Medical Science, specifically Microbiology .
- Application : The compound is used in the synthesis of derivatives that act as antibacterial agents . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Method : The compound is used to synthesize N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
- Results : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
-
Anticancer Activity
- Field : Medical Science, specifically Oncology .
- Application : The compound is used in the synthesis of derivatives that have shown promising anticancer activity .
- Method : The compound is reacted with appropriate mercaptoheterocycles to synthesize novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives . These derivatives are then evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines .
- Results : The most promising compounds showed a high cytotoxic effect in HeLa cancer cells (IC50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC50: 18–20 μM) . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
-
Antiprotozoal Activity
- Field : Medical Science, specifically Parasitology .
- Application : The compound is used in the synthesis of derivatives for antiprotozoal evaluation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
属性
IUPAC Name |
4-chloro-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNGEAKUUOJPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059672 | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
CAS RN |
137-48-4 | |
| Record name | 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methyl-3-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

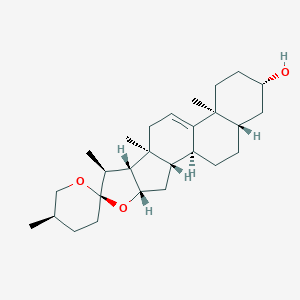
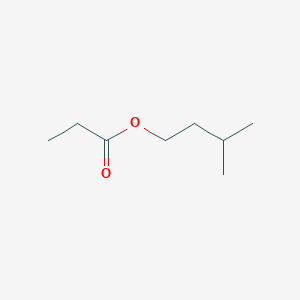
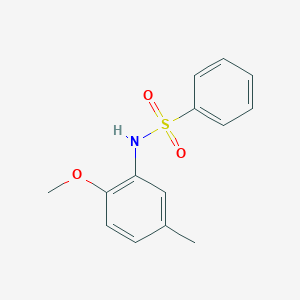
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
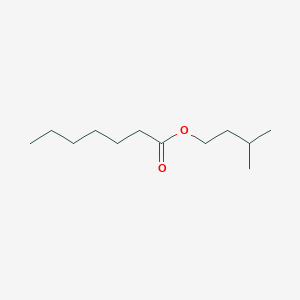
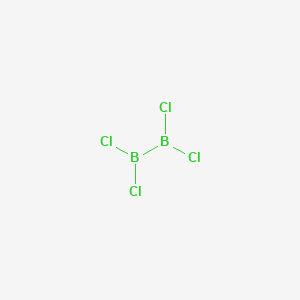
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
